Enpiroline
Overview
Description
Enpiroline, also known as threo-alpha-(2-Piperidyl)-2-trifluoromethyl-6-(4-trifluoromethylphenyl)-4-pyridinemethanol, is an antimalarial compound. It demonstrates activity against Plasmodium falciparum both in vitro and in non-immune infected subjects. Additionally, it exerts antischistosomal activity .
Preparation Methods
Enpiroline can be synthesized through various synthetic routes. One common method involves the reaction of 2-piperidyl-2-trifluoromethyl-6-(4-trifluoromethylphenyl)-4-pyridinemethanol with appropriate reagents under controlled conditions . Industrial production methods often utilize the emulsion solvent evaporation technique, which is particularly adapted for applications requiring materials with high purity and low toxicity .
Chemical Reactions Analysis
Enpiroline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield various derivatives.
Substitution: This compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common reagents used in these reactions include aqueous ammonia and copper catalysts. Major products formed from these reactions include various aminopyridine derivatives .
Scientific Research Applications
Enpiroline has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of pyridine derivatives.
Biology: Investigated for its antimalarial and antischistosomal activities.
Medicine: Explored for its potential in treating parasitic infections.
Industry: Utilized in the preparation of nanoparticles and nanocapsules for drug delivery systems .
Mechanism of Action
The mechanism of action of Enpiroline involves its ability to form intermolecular hydrogen bonds, which indicates its potential to bind to a common receptor site. This binding disrupts the normal function of the parasite, leading to its death .
Comparison with Similar Compounds
Enpiroline is similar to other antimalarial compounds such as mefloquine and its related arylmethanols. this compound exhibits unique properties, including higher activity against certain strains of Plasmodium falciparum and Schistosoma mansoni . Similar compounds include:
- Mefloquine
- WR7930
- WR29252
- WR7524 .
This compound’s unique structural features and high efficacy make it a valuable compound in the fight against parasitic diseases.
Properties
IUPAC Name |
(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2/t14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVRKDMRZFCUEE-RHSMWYFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66364-73-6 | |
Record name | Enpiroline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENPIROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7Y72EP9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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